molecular formula C16H14N4O3S2 B3826940 N-[5-(benzylsulfamoyl)-1,3,4-thiadiazol-2-yl]benzamide

N-[5-(benzylsulfamoyl)-1,3,4-thiadiazol-2-yl]benzamide

Cat. No.: B3826940
M. Wt: 374.4 g/mol
InChI Key: TYAKQCPCFZJUOA-UHFFFAOYSA-N
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Description

N-[5-(benzylsulfamoyl)-1,3,4-thiadiazol-2-yl]benzamide is a compound that has garnered significant interest in the fields of medicinal chemistry and pharmaceutical research. This compound is characterized by its unique structure, which includes a thiadiazole ring, a benzylsulfamoyl group, and a benzamide moiety. The presence of these functional groups contributes to its diverse biological activities and potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[5-(benzylsulfamoyl)-1,3,4-thiadiazol-2-yl]benzamide typically involves multiple steps, starting with the formation of the thiadiazole ring. One common method involves the reaction of thiosemicarbazide with a carboxylic acid derivative under acidic conditions to form the thiadiazole core. The benzylsulfamoyl group is then introduced through a nucleophilic substitution reaction using benzylamine and a sulfonyl chloride derivative. Finally, the benzamide moiety is attached via an amide coupling reaction, often using carbodiimide-based reagents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like N,N-diisopropylethylamine (DIPEA).

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This can include the use of continuous flow reactors for better control of reaction conditions, as well as purification techniques such as recrystallization and chromatography to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

N-[5-(benzylsulfamoyl)-1,3,4-thiadiazol-2-yl]benzamide can undergo various chemical reactions, including:

    Oxidation: The thiadiazole ring can be oxidized under specific conditions, leading to the formation of sulfoxides or sulfones.

    Reduction: The nitro group, if present, can be reduced to an amine using reducing agents like hydrogen gas in the presence of a catalyst.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reducing agents such as palladium on carbon (Pd/C) with hydrogen gas or sodium borohydride (NaBH4) are frequently used.

    Substitution: Nucleophiles like amines or thiols can be used in substitution reactions, often under basic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the thiadiazole ring can yield sulfoxides or sulfones, while reduction of a nitro group results in the corresponding amine.

Scientific Research Applications

    Chemistry: It serves as a building block for the synthesis of more complex molecules and can be used in the development of new materials.

    Biology: The compound has shown activity against certain enzymes and receptors, making it a candidate for biochemical studies.

    Medicine: Research has indicated potential therapeutic applications, including anti-inflammatory, anticancer, and antimicrobial activities.

    Industry: It can be used in the development of new pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of N-[5-(benzylsulfamoyl)-1,3,4-thiadiazol-2-yl]benzamide involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The compound’s structure allows it to interact with various biological pathways, potentially leading to therapeutic effects such as reducing inflammation or inhibiting cancer cell growth.

Comparison with Similar Compounds

N-[5-(benzylsulfamoyl)-1,3,4-thiadiazol-2-yl]benzamide can be compared to other similar compounds, such as:

    N-(4-bromophenyl)-4-chloro-3-(morpholine-4-carbonyl)benzenesulfonamide: This compound also contains a sulfonamide group and has shown potent inhibitory activity against certain enzymes.

    N-(4-methoxyphenyl)-3-(morpholinosulfonyl)benzamide: Similar in structure, this compound has demonstrated activity against different enzyme isoforms.

    2-chloro-5-(N-cyclopropylsulfamoyl)benzoic acid: This compound selectively inhibits specific enzyme isoforms and has been studied for its potential therapeutic applications.

The uniqueness of this compound lies in its specific combination of functional groups, which contribute to its diverse biological activities and potential as a therapeutic agent.

Properties

IUPAC Name

N-[5-(benzylsulfamoyl)-1,3,4-thiadiazol-2-yl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14N4O3S2/c21-14(13-9-5-2-6-10-13)18-15-19-20-16(24-15)25(22,23)17-11-12-7-3-1-4-8-12/h1-10,17H,11H2,(H,18,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TYAKQCPCFZJUOA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CNS(=O)(=O)C2=NN=C(S2)NC(=O)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14N4O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

374.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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N-[5-(benzylsulfamoyl)-1,3,4-thiadiazol-2-yl]benzamide
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N-[5-(benzylsulfamoyl)-1,3,4-thiadiazol-2-yl]benzamide
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N-[5-(benzylsulfamoyl)-1,3,4-thiadiazol-2-yl]benzamide
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N-[5-(benzylsulfamoyl)-1,3,4-thiadiazol-2-yl]benzamide

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